molecular formula C18H10ClF6N3O2 B2890298 4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338403-24-0

4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2890298
CAS No.: 338403-24-0
M. Wt: 449.74
InChI Key: FIJNFDHGRWEUGQ-NTEUORMPSA-N
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Description

4-[(4-chloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H10ClF6N3O2 and its molecular weight is 449.74. The purity is usually 95%.
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Scientific Research Applications

Catalytic Synthesis Applications

  • Efficient Catalyst for Synthesis of Pyrazole Derivatives : The use of certain catalysts, like 1,3,5-Tris(hydrogensulfato) benzene, has been highlighted for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating a method with excellent yields, simple procedures, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

  • Microwave-Assisted Synthesis : Microwave irradiation has been applied to synthesize new pyrazolopyridines, showing significant antioxidant, antitumor, and antimicrobial activities. This highlights the utility of pyrazole derivatives in developing potential therapeutic agents (El‐Borai et al., 2013).

  • Copper-Catalyzed Synthesis : Copper-catalyzed reactions have facilitated the creation of 4-trifluoromethyl pyrazoles with moderate to excellent yields and regioselectivity, underscoring the importance of copper catalysis in synthesizing fluorinated pyrazole compounds (Lu et al., 2019).

Antimicrobial and Antitumor Applications

  • Antimicrobial and Antitumor Activities : Fluorinated pyrazolone derivatives have shown promising antimicrobial activities, signifying their potential as bioactive compounds in treating various bacterial and fungal infections. The synthesis method also reflects on the environmental benignity and the effectiveness of fluorinated compounds in medicinal chemistry (Shelke et al., 2007).

  • Synthesis of N-Confused Porphyrin Derivatives : Research into the synthesis of N-confused porphyrin derivatives using pyrazole compounds indicates the versatility of pyrazoles in synthesizing complex molecules with potential applications in material science and photodynamic therapy (Li et al., 2011).

Green Chemistry and Environmental Applications

  • Biodegradable Catalysts for Synthesis : The use of cellulose sulfuric acid as a biodegradable and environmentally friendly catalyst for the synthesis of pyrazol-5-ols highlights the shift towards green chemistry and the importance of sustainable methods in chemical synthesis (Mosaddegh et al., 2010).

  • Corrosion Inhibition : Pyrazole derivatives have been explored for their corrosion inhibition properties, demonstrating their potential in protecting metals in industrial applications, particularly in the petroleum industry (Singh et al., 2020).

Properties

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF6N3O2/c19-10-1-3-11(4-2-10)26-9-14-15(17(20,21)22)27-28(16(14)29)12-5-7-13(8-6-12)30-18(23,24)25/h1-9,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISQMHWTJPDHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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